molecular formula C21H26N2O3S B7742759 6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7742759
M. Wt: 386.5 g/mol
InChI Key: CEWRCKZSOPQWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The specific mechanism of action for 6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved would depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and amide-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Biological Activity

6-Methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20H25N2O3S
  • Molar Mass : 373.49 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown cytostatic effects against various human tumor cell lines.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties based on its structural analogs.
  • Antimicrobial Properties : There is potential for antimicrobial activity against specific pathogens.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with biological targets similar to other benzothiophene derivatives. These interactions could involve:

  • Enzyme Inhibition : Compounds with similar structures often inhibit enzymes related to cancer progression.
  • Receptor Modulation : The compound may act on specific receptors involved in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytostatic effects in cell lines
Anti-inflammatoryReduced inflammation markers
AntimicrobialActivity against selected pathogens

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of related compounds derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene. The results indicated significant cytotoxicity against human cancer cell lines such as KB and HepG2/A2. The structure-activity relationship (SAR) suggested that modifications in the side chains enhance biological potency.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of benzothiophene derivatives. The study reported that these compounds inhibited pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.

Properties

IUPAC Name

6-methyl-2-[4-(3-methylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-13-5-3-6-15(11-13)26-10-4-7-18(24)23-21-19(20(22)25)16-9-8-14(2)12-17(16)27-21/h3,5-6,11,14H,4,7-10,12H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWRCKZSOPQWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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